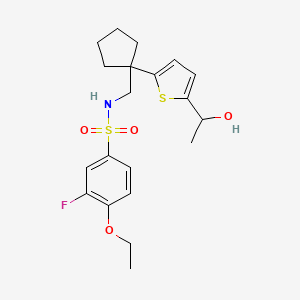

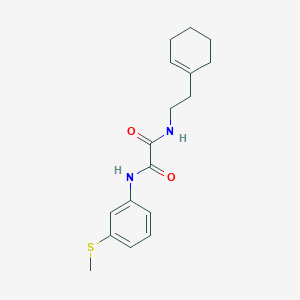

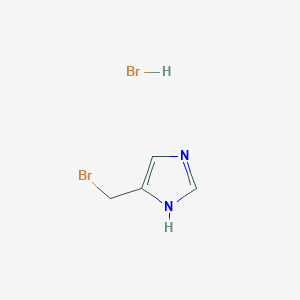

![molecular formula C21H19F2N5OS B2510151 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-27-3](/img/structure/B2510151.png)

5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazol-6-ol core, a piperazine ring, and two fluorophenyl groups .

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions, including aminomethylation . In one study, a series of benzimidazole derivatives were synthesized and isolated . Their structures were elucidated by 1H-NMR and IR spectroscopic techniques besides HRMS .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . Additionally, LC-MS can provide the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic techniques like NMR can provide information about the chemical environment of atoms in the molecule .Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research has demonstrated the microwave-assisted synthesis of hybrid molecules containing elements similar to 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. These molecules, involving penicillanic acid or cephalosporanic acid moieties, exhibit antimicrobial, antilipase, and antiurease activities. Some compounds in this category have shown good to moderate antimicrobial activity against various test microorganisms, with specific compounds demonstrating significant antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Properties of Triazole Derivatives

Another study focused on synthesizing new 1,2,4-triazole derivatives, which were then tested for their antimicrobial activities. These efforts have led to the identification of compounds with good or moderate activities against various microorganisms, highlighting the potential of such derivatives in addressing microbial resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Thiazolidinones as Antimicrobial Agents

Research into thiazolidinone derivatives has yielded a novel series of compounds with significant antimicrobial activity against a range of bacteria and fungi. These studies underscore the therapeutic potential of thiazolidinone-based compounds in treating infectious diseases (Patel, Patel, Kumari, & Patel, 2012).

Azole Derivatives and Antimicrobial Activity

A study on the design and synthesis of azole derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole compounds, has shown that these compounds possess antimicrobial activities. This research indicates the utility of azole derivatives in developing new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Synthesis and Antimicrobial Evaluation of Thiadiazoles

Investigations into 2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2-f]quinazolin-4(1H)-yl]-1,3,4-thiadiazoles have shown significant antibacterial and antifungal activities against a wide range of pathogens, demonstrating the potential of these compounds in antimicrobial therapy (Ram, Dubey, & Chaudhary, 2016).

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs, showing more selectivity towards ENT2 than ENT1 . It inhibits the function of these transporters, reducing the maximum rate of uridine uptake without affecting the Michaelis constant (Km) . This suggests that the compound acts as a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can influence nucleotide synthesis and the regulation of adenosine function . The specific pathways affected would depend on the cell type and the physiological or pathological context.

Pharmacokinetics

Its interaction with ents suggests it can cross cell membranes

Result of Action

The compound’s action results in the inhibition of ENTs, reducing the transport of nucleosides across the cell membrane . This can affect cellular processes that depend on nucleoside transport, such as nucleotide synthesis and adenosine regulation .

properties

IUPAC Name |

5-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5OS/c22-15-7-5-14(6-8-15)18(19-20(29)28-21(30-19)24-13-25-28)27-11-9-26(10-12-27)17-4-2-1-3-16(17)23/h1-8,13,18,29H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYLHFQXSQEENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

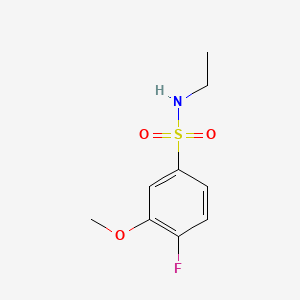

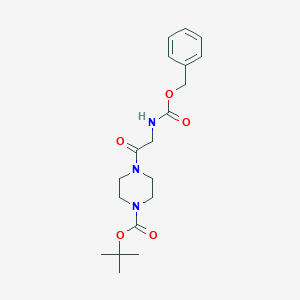

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2510074.png)

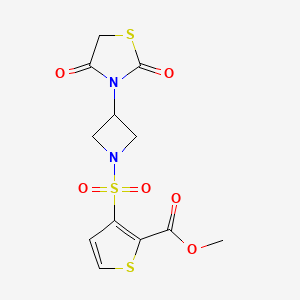

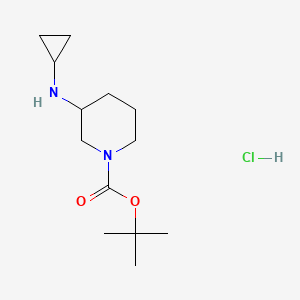

![1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510076.png)

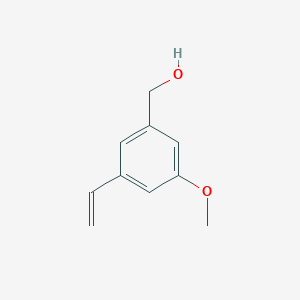

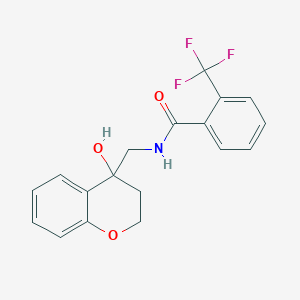

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)

![1-(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2510086.png)

![8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2510087.png)